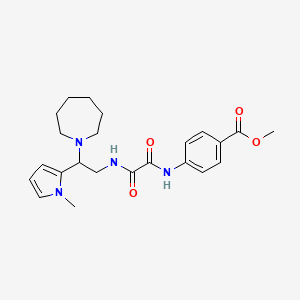
methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic compound with intriguing properties It belongs to a class of compounds that contain a benzoate ester linked to a complex amide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves the following steps:
Preparation of the Pyrrolidine Intermediate: : The process begins with the synthesis of 1-methyl-1H-pyrrole, which is then subjected to alkylation with an appropriate halide.
Formation of the Azepane Intermediate: : A ring-closing reaction is employed to produce the azepane ring.
Amidation: : The azepane intermediate is then coupled with an amine derivative of benzoic acid to form the target compound.
Industrial production methods may utilize continuous flow chemistry techniques to optimize yield and purity while reducing reaction time and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: : The pyrrole ring can be oxidized under acidic or basic conditions, yielding different products depending on the oxidizing agent used.
Reduction: : Reduction reactions can target the amide bond, leading to the formation of secondary amines.
Substitution: : The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Nucleophiles such as amines or alkoxides are often used.
Scientific Research Applications
Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate has a variety of research applications:
Chemistry: : This compound is used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.
Biology: : It serves as a potential ligand for studying receptor-ligand interactions.
Industry: : Its ester group makes it useful in the production of polymers and other materials with specific physical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets. It can bind to receptors or enzymes, altering their function and thereby modulating various biological pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and providing analgesic effects.
Comparison with Similar Compounds
When compared to other similar compounds, methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate stands out due to its unique structural features:
Structural Uniqueness: : The combination of an azepane ring and a pyrrole ring linked through an amide bond is relatively rare.
Reactivity: : Its ester group provides additional reactivity compared to similar compounds that lack this functional group.
List of Similar Compounds
Methyl 4-aminobenzoate
N-(2-(1H-Pyrrol-1-yl)ethyl)benzamide
Azepane-1-carboxamide derivatives
This compound continues to be a subject of active research, with ongoing studies exploring its full potential across various scientific disciplines.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26-13-7-8-19(26)20(27-14-5-3-4-6-15-27)16-24-21(28)22(29)25-18-11-9-17(10-12-18)23(30)31-2/h7-13,20H,3-6,14-16H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZSJNHOHKMMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














